[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate
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Overview
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate is an organic compound with a complex structure that includes a cyano group, a carbamoyl group, and a phenoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then reacted with a cyano-containing reagent under specific conditions to introduce the cyano group. The final step involves the formation of the carbamoyl group through a reaction with a suitable carbamoylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The phenoxybenzoate moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate involves its interaction with specific molecular targets. The cyano group and carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenoxybenzoate moiety may also play a role in binding to hydrophobic pockets within target molecules.
Comparison with Similar Compounds
Similar Compounds
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,4-diethoxybenzoate
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate
Uniqueness
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxybenzoate moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-phenoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-15(2)21(3,14-22)23-19(24)13-26-20(25)16-9-11-18(12-10-16)27-17-7-5-4-6-8-17/h4-12,15H,13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNIHDCSCOSJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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